4-CHLORO-N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE
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Overview
Description
4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a benzodioxin moiety, and a sulfonohydrazide functional group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide typically involves the condensation reaction between 4-chlorobenzene-1-sulfonohydrazide and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]benzene-1-sulfonohydrazide
- 4-Methyl-N’-[(E)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Uniqueness
4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide is unique due to the presence of the benzodioxin moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-12-2-4-13(5-3-12)23(19,20)18-17-10-11-1-6-14-15(9-11)22-8-7-21-14/h1-6,9-10,18H,7-8H2/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOBEBDVOCXGBI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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